molecular formula C20H26N4O3 B7129721 Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate

Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate

Cat. No.: B7129721
M. Wt: 370.4 g/mol
InChI Key: FGISCJXQCPEVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a dimethylamino pyridine moiety, and a carbamoylamino group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.

    Introduction of the Dimethylamino Pyridine Moiety: This step involves the reaction of 3-aminopyridine with dimethylamine under suitable conditions to form the dimethylamino pyridine derivative.

    Carbamoylation: The carbamoylamino group is introduced by reacting the dimethylamino pyridine derivative with an isocyanate compound.

    Esterification: The final step involves the esterification of the intermediate product with ethyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate can be compared with other similar compounds, such as:

    Ethyl 2-benzyl-3-[[6-(methylamino)pyridin-3-yl]carbamoylamino]propanoate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Ethyl 2-benzyl-3-[[6-(ethylamino)pyridin-3-yl]carbamoylamino]propanoate: Contains an ethylamino group instead of a dimethylamino group.

    Ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-2-yl]carbamoylamino]propanoate: The dimethylamino group is attached to the 2-position of the pyridine ring instead of the 3-position.

Properties

IUPAC Name

ethyl 2-benzyl-3-[[6-(dimethylamino)pyridin-3-yl]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-27-19(25)16(12-15-8-6-5-7-9-15)13-22-20(26)23-17-10-11-18(21-14-17)24(2)3/h5-11,14,16H,4,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGISCJXQCPEVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)CNC(=O)NC2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.